4-amino-1-(3-fluorophenyl)-7-(2-methylphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-amino-1-(3-fluorophenyl)-7-(2-methylphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure that includes both fluorophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(3-fluorophenyl)-7-(2-methylphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(3-fluorophenyl)-7-(2-methylphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
4-amino-1-(3-fluorophenyl)-7-(2-methylphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-amino-1-(3-fluorophenyl)-7-(2-methylphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-1-(3-fluorophenyl)-7-(2-methylphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one include:
- 5-amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl-2-methylphenylmethanone
- 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-ylcarbonylamino-cyclohexane carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These unique properties make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C23H19FN4O |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-amino-1-(3-fluorophenyl)-7-(2-methylphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C23H19FN4O/c1-13-5-2-3-8-17(13)14-9-19-21(20(29)10-14)22(25)18-12-26-28(23(18)27-19)16-7-4-6-15(24)11-16/h2-8,11-12,14H,9-10H2,1H3,(H2,25,27) |
InChI Key |
HCLFWMGVUKKVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=C(C(=O)C2)C(=C4C=NN(C4=N3)C5=CC(=CC=C5)F)N |
Origin of Product |
United States |
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